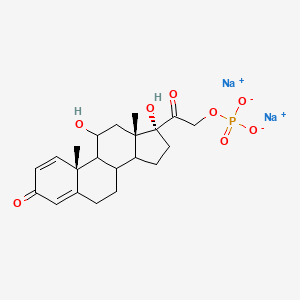

泼尼松龙钠磷酸盐

描述

- It is a white or pale yellow crystalline powder, commonly used in pharmaceutical formulations such as injectables, orally disintegrating tablets, and topical creams .

- Prednisolone Sodium Phosphate exhibits anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects.

Prednisolone Sodium Phosphate: (CAS NO. 125-02-0) belongs to the class of glucocorticoids, which are synthetic analogs of cortisol.

科学研究应用

医学: 泼尼松龙钠磷酸盐因其抗炎特性而广泛用于医学领域。它可以治疗过敏、自身免疫性疾病和某些癌症等疾病。

化学: 研究人员研究其化学性质和反应性。

生物学: 它在细胞信号通路和免疫反应中发挥作用。

工业: 用于药物制剂。

作用机制

靶标: 泼尼松龙钠磷酸盐与细胞中的糖皮质激素受体结合。

效应: 它调节基因表达、抑制炎症和调节免疫反应。

通路: 该化合物影响与细胞因子、前列腺素和免疫细胞功能相关的通路。

生化分析

Biochemical Properties

Prednisolone sodium phosphate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus to modulate gene expression . This interaction inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, prednisolone sodium phosphate affects the synthesis of interleukins and other cytokines, further dampening the inflammatory response .

Cellular Effects

Prednisolone sodium phosphate exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In immune cells, it suppresses the migration of leukocytes to sites of inflammation and reduces the activity of macrophages and monocytes . This compound also affects the metabolism of carbohydrates, proteins, and lipids, promoting gluconeogenesis and inhibiting glucose uptake in peripheral tissues .

Molecular Mechanism

The molecular mechanism of prednisolone sodium phosphate involves binding to glucocorticoid receptors, which then translocate to the nucleus and interact with glucocorticoid response elements on DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses . Prednisolone sodium phosphate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . Additionally, it modulates the expression of genes encoding for anti-inflammatory proteins and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prednisolone sodium phosphate change over time. The compound is relatively stable, but its activity can diminish due to degradation . Long-term exposure to prednisolone sodium phosphate can lead to alterations in cellular function, including changes in gene expression and metabolic activity . In vitro studies have shown that prolonged treatment with this compound can result in decreased cell proliferation and increased apoptosis in certain cell types .

Dosage Effects in Animal Models

The effects of prednisolone sodium phosphate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and suppresses immune responses without significant adverse effects . At higher doses, prednisolone sodium phosphate can cause toxic effects, including immunosuppression, increased susceptibility to infections, and metabolic disturbances . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

Prednisolone sodium phosphate undergoes ester hydrolysis to prednisolone, which is then metabolized through various pathways . The primary metabolic pathways involve reduction, oxidation, and conjugation reactions . Prednisolone is predominantly eliminated in the urine as sulfate and glucuronide conjugates . Enzymes such as cytochrome P450s play a crucial role in the metabolism of prednisolone sodium phosphate .

Transport and Distribution

Prednisolone sodium phosphate is transported and distributed within cells and tissues through various mechanisms . It is highly protein-bound in plasma, primarily to albumin and corticosteroid-binding globulin . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets . Transporters and binding proteins facilitate its movement within the body, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of prednisolone sodium phosphate is primarily in the cytoplasm and nucleus . Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it exerts its effects on gene expression . The activity and function of prednisolone sodium phosphate are influenced by its localization, with nuclear translocation being essential for its anti-inflammatory and immunosuppressive actions .

准备方法

合成路线: 泼尼松龙钠磷酸盐由天然皮质类固醇泼尼松合成。

反应条件: 具体的合成路线涉及在泼尼松的第 21 个碳原子上进行磷酸化。

工业生产: 工业规模的生产方法通常包括使用磷酸衍生物对泼尼松进行化学修饰。

化学反应分析

反应: 泼尼松龙钠磷酸盐会发生各种反应,包括氧化、还原和取代反应。

常用试剂和条件: 磷酸化反应通常使用磷酸衍生物,例如氧氯化磷或五氧化二磷。

主要产物: 主要产物是在第 21 个碳原子上带有磷酸基团的泼尼松。

相似化合物的比较

独特性: 泼尼松龙钠磷酸盐因其在第 21 个碳原子上进行磷酸化而脱颖而出。

类似化合物: 其他糖皮质激素,如泼尼松、地塞米松和氢化可的松。

属性

Key on ui mechanism of action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. |

|---|---|

CAS 编号 |

125-02-0 |

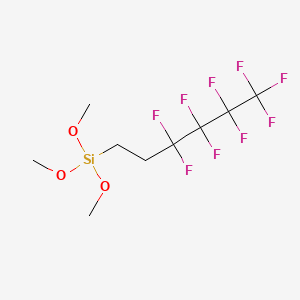

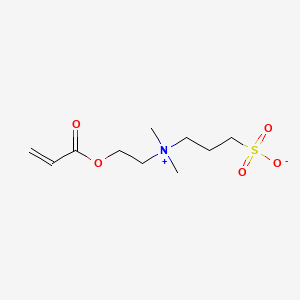

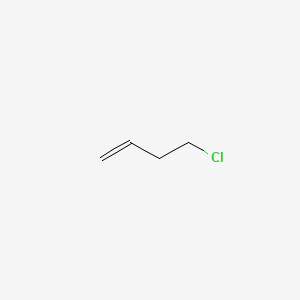

分子式 |

C21H29NaO8P |

分子量 |

463.4 g/mol |

IUPAC 名称 |

disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H29O8P.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

InChI 键 |

FZSZNUSQBKSTHL-WDCKKOMHSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |

手性 SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O.[Na] |

规范 SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

125-02-0 |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

2681-16-5 |

同义词 |

Pediapred prednisolone 21-phosphate sodium prednisolone phosphate prednisolone phosphate sodium prednisolone phosphate, monosodium salt, (11beta)-isomer prednisolone phosphate, sodium salt, (11beta)-isomer prednisolone sodium phosphate Predsol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Prednisolone sodium phosphate, a prodrug, is rapidly hydrolyzed in the body to prednisolone. [] Prednisolone acts by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, modulating the transcription of various genes involved in inflammation. [, ]

A: Prednisolone binding to glucocorticoid receptors leads to the inhibition of pro-inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. [] It also suppresses the function of inflammatory cells, like lymphocytes and macrophages, further reducing inflammation. [, ]

A: The molecular formula is C21H27Na2O8P, and the molecular weight is 484.39. []

A: Key spectroscopic data include a UV absorbance maximum (λmax) at 248 nm in ethanol with a specific absorbance of 306.7. [] Infrared (IR) spectra are comparable to established reference standards. [, ]

A: Hydrolysis of the phosphate ester group is the primary degradation pathway for prednisolone sodium phosphate. []

A: Studies have shown that the inclusion of excipients like propylene glycol and glycerin can enhance the stability of prednisolone sodium phosphate in solution formulations. [] Specific formulations have been developed for various applications, including oral solutions, [, ] injectable solutions, [] and ocular drops. []

A: Ethanol, when incorporated into niosomes containing prednisolone, can enhance drug loading and improve the elasticity of the vesicles, potentially leading to enhanced ocular bioavailability. []

A: Conflicting results exist regarding the bioavailability of prednisolone acetate versus prednisolone sodium phosphate. While some studies suggest superior bioavailability for prednisolone acetate, others indicate comparable bioavailability for both forms. [, , ]

A: Studies in dogs suggest that absorption from a prednisolone slurry is superior to tablets or solutions. Reduced absorption from solutions is attributed to the poor membrane permeability of the ionized drug. []

A: Research indicates that presoaking hydrophilic contact lenses in prednisolone sodium phosphate solution can increase drug concentration in the aqueous humor and cornea compared to topical administration alone. [] Furthermore, novel drug delivery systems like niosomes, particularly those incorporating ethanol (ethoniosomes), show promise in enhancing ocular drug delivery and bioavailability. []

A: Percutaneous iontophoresis has been investigated as a method to deliver prednisolone sodium phosphate through human skin and nails. This method achieved therapeutic drug levels, highlighting its potential for treating dermatological and nail conditions. []

A: Studies comparing beclomethasone dipropionate enemas to prednisolone sodium phosphate enemas in patients with distal ulcerative colitis show comparable efficacy in controlling inflammation. [, ]

A: Research suggests that intraoperative administration of prednisolone sodium phosphate solution during LASIK surgery can significantly reduce the incidence and severity of DLK. []

A: Studies have explored the use of mucoadhesive buccal films containing prednisolone sodium phosphate for treating RAU. Results indicate these films can promote ulcer healing and reduce pain. []

A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying prednisolone sodium phosphate and its degradation products. Various HPLC methods have been developed and validated to ensure accuracy, precision, and specificity. [, , ]

A: Future research can focus on: * Developing targeted drug delivery systems to enhance efficacy and minimize systemic side effects. [, ] * Investigating the long-term effects of prednisolone sodium phosphate on different organ systems. [] * Further exploring its potential in treating various inflammatory and autoimmune conditions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)